molecular formula C11H16O5 B14617158 Diethyl 4-oxohept-2-enedioate CAS No. 59742-69-7

Diethyl 4-oxohept-2-enedioate

Cat. No.: B14617158
CAS No.: 59742-69-7
M. Wt: 228.24 g/mol
InChI Key: YSXDKKYVUOEOGS-UHFFFAOYSA-N
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Description

Diethyl 4-oxohept-2-enedioate is an organic compound with the molecular formula C11H16O5 It is a diester derivative of heptenedioic acid, featuring a keto group at the fourth carbon and double bonds at the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxohept-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxohept-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The double bonds and keto group can be reduced to form saturated compounds.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters and alcohols.

    Substitution: Amides and ethers.

Scientific Research Applications

Diethyl 4-oxohept-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive keto and ester groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of diethyl 4-oxohept-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increase the electrophilicity of the keto carbon.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diester with similar reactivity but lacks the keto group.

    Ethyl acetoacetate: Contains a keto group and an ester group, similar in reactivity but with different structural features.

    Diethyl oxalate: A diester with two ester groups but no keto or double bonds.

Uniqueness

Diethyl 4-oxohept-2-enedioate is unique due to the presence of both keto and ester groups, along with double bonds, which provide a versatile platform for various chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

59742-69-7

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 4-oxohept-2-enedioate

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h5,7H,3-4,6,8H2,1-2H3

InChI Key

YSXDKKYVUOEOGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C=CC(=O)OCC

Origin of Product

United States

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